Anastrozole Diamide

Description

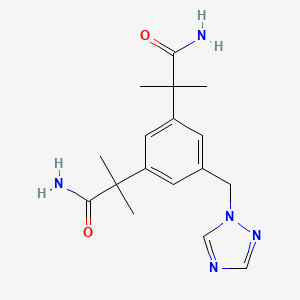

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[3-(1-amino-2-methyl-1-oxopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2/c1-16(2,14(18)23)12-5-11(8-22-10-20-9-21-22)6-13(7-12)17(3,4)15(19)24/h5-7,9-10H,8H2,1-4H3,(H2,18,23)(H2,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBRTLOLPFAUSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701137025 | |

| Record name | α1,α1,α3,α3-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701137025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120512-04-1 | |

| Record name | α1,α1,α3,α3-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120512-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α1,α1,α3,α3-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701137025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Elucidation of Formation Pathways

Directed Synthesis Approaches for Certified Reference Materials

The synthesis of high-purity Anastrozole Diamide (B1670390) is crucial for its role as a certified reference material, which is essential for the quality control and stability testing of Anastrozole. daicelpharmastandards.com The manufacturing process involves creating impurities, such as Anastrozole Diamide, through chemical synthesis, isolation from related compounds, or by intentionally degrading the active pharmaceutical ingredient. daicelpharmastandards.com

The synthesis of Anastrozole and its related impurities, including the diamide, often originates from common precursors. A frequent starting point is 3,5-dimethylbenzyl cyanide or similar structures derived from mesitylene (B46885). core.ac.uksimsonpharmauat.comsimsonpharma.com A general synthetic pathway can be outlined, which, through variation, can lead to Anastrozole or its impurities.

One established route to Anastrozole involves several key transformations that can be adapted for the synthesis of the diamide. chemicalbook.com The process often begins with the cyanation of a benzyl (B1604629) halide derivative. For instance, 3,5-bis(bromomethyl)toluene can be reacted with potassium cyanide to yield a bis-nitrile compound. chemicalbook.com This intermediate is then typically methylated. core.ac.ukchemicalbook.com A subsequent bromination reaction, often a radical substitution using N-bromosuccinimide (NBS), introduces a reactive benzyl bromide group. core.ac.ukchemicalbook.com The final step in Anastrozole synthesis is the reaction of this benzyl bromide with 1,2,4-triazole (B32235). chemicalbook.comvjs.ac.vn

To specifically synthesize this compound, the nitrile groups of an advanced intermediate, such as 2,2'-[5-(bromomethyl)-1,3-phenylene]di(2-methyl propionitrile), or of Anastrozole itself, would be subjected to controlled hydrolysis to convert the two cyano (-CN) groups into primary amide (-CONH2) groups.

A patent describes a process where the hydrolysis of cyano groups is a known side reaction, leading to the formation of the monoamide and the diamide impurities. google.com This suggests that a directed synthesis could involve forcing these hydrolysis conditions on a suitable dinitrile precursor to produce this compound in a controlled manner.

| Synthetic Step | Reactants/Reagents | Product | Reference |

| Cyanation | 3,5-bis(bromomethyl)toluene, Potassium Cyanide, Phase Transfer Catalyst | 2,2'-(5-methyl-1,3-phenylene)diacetonitrile | core.ac.ukchemicalbook.com |

| Methylation | 2,2'-(5-methyl-1,3-phenylene)diacetonitrile, Methyl Iodide, NaH | 3,5-bis(1-cyano-1-methylethyl)toluene | core.ac.ukchemicalbook.com |

| Bromination | 3,5-bis(1-cyano-1-methylethyl)toluene, N-bromosuccinimide (NBS) | 2,2'-(5-bromomethyl-1,3-phenylene)di(2-methyl propionitrile) | core.ac.ukallmpus.com |

| Triazole Substitution | 2,2'-(5-bromomethyl-1,3-phenylene)di(2-methyl propionitrile), 1,2,4-triazole sodium salt | Anastrozole (dinitrile) | chemicalbook.comvjs.ac.vn |

| Hydrolysis | Anastrozole or dinitrile precursor, Acid/Base conditions | This compound | google.com |

This table outlines a generalized pathway to Anastrozole, which can be adapted for the synthesis of this compound through a final hydrolysis step.

Achieving high purity and yield is paramount for producing reference standards. Research into the synthesis of Anastrozole intermediates has shown that reaction conditions can be precisely controlled to enhance outcomes. The use of continuous flow systems, for example, has been demonstrated to improve selectivity and reduce reaction times. core.ac.uk In one study, optimizing the bromination of mesitylene in a microreactor resulted in 100% conversion with 95% selectivity for the desired product in just 15 seconds. core.ac.uk

For the final alkylation step in Anastrozole synthesis, the choice of solvent and catalyst is critical. Studies have shown that using a phase-transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide (TBAB) in toluene (B28343) can significantly improve the yield compared to using a polar solvent like DMF alone. vjs.ac.vn These optimization principles would be applied to the directed synthesis of this compound to ensure the efficient and clean conversion of the dinitrile precursor to the diamide, minimizing the formation of side products.

| Parameter | Condition | Outcome | Reference |

| Reaction System | Continuous flow microreactor | 100% conversion, 95% selectivity | core.ac.uk |

| Residence Time | 15 seconds to 4 minutes (flow system) | High throughput | core.ac.uk |

| Temperature | 90 °C (alkylation) | Reaction completion | vjs.ac.vn |

| Catalyst (alkylation) | Tetrabutylammonium bromide (TBAB) | Improved yield over no catalyst | vjs.ac.vn |

| Solvent (alkylation) | Toluene with PTC | Higher yield than DMF | vjs.ac.vn |

This table presents optimized conditions reported for various steps in the synthesis of Anastrozole and its intermediates, which are applicable to the synthesis of this compound.

After synthesis, rigorous purification is necessary to achieve the high purity required for a certified reference material. daicelpharmastandards.com The primary technique for isolating and purifying Anastrozole impurities is preparative high-performance liquid chromatography (prep-HPLC). researchgate.net This method is effective for separating individual compounds from a mixture. researchgate.net

Column chromatography is another frequently used purification method. researchgate.netgoogle.com For instance, crude Anastrozole can be purified by dissolving it in a solvent like isopropanol (B130326) and then precipitating the pure product by adding an anti-solvent such as cyclohexane. google.com The final purified product's quality and identity are confirmed using a suite of analytical techniques, including HPLC for purity, and spectroscopic methods like NMR and mass spectrometry (MS) for structural confirmation. daicelpharmastandards.comresearchgate.net A Certificate of Analysis (CoA) for a reference standard will typically include data from 1H NMR, 13C NMR, IR, MASS, and HPLC purity tests. daicelpharmastandards.com

Investigation of this compound as a Degradation Product

This compound is not only synthesized intentionally but also forms as a degradation product of Anastrozole, particularly under hydrolytic stress. google.comnih.gov Understanding this degradation pathway is critical for ensuring the stability and quality of the Anastrozole drug product. nih.gov

The chemical structure of Anastrozole contains two cyano groups (-C≡N) attached to isopropyl moieties. google.com These nitrile groups are susceptible to hydrolysis, a chemical reaction with water that can be catalyzed by acidic or basic conditions. google.comajpsonline.com The hydrolysis of a nitrile group proceeds in two stages: first to a primary amide (-CONH2), and then further to a carboxylic acid (-COOH).

In the case of Anastrozole, this degradation process can lead to the formation of two major hydrolysis products: a mono-hydrolyzed product where one cyano group is converted to an amide (2-[3-(cyanodimethyl-methyl)-5- nih.govCurrent time information in Bangalore, IN.researchgate.nettriazol-1-ylmethyl-phenyl]-isobutyramide), and a di-hydrolyzed product, this compound, where both cyano groups are converted to amides. google.com Studies on the structurally similar drug Letrozole, which also contains cyano groups, show that it readily undergoes hydrolysis to form a corresponding dicarboxyamide in an alkaline medium. nih.gov This provides a strong parallel for the degradation mechanism of Anastrozole. The formation of this compound is a result of the complete hydrolysis of both nitrile functionalities to the amide stage. google.com

Forced degradation studies are performed to identify the conditions under which a drug substance degrades. nih.govajpsonline.com For Anastrozole, these studies have shown that the drug is particularly susceptible to degradation under basic (alkaline) hydrolysis and oxidative conditions. nih.govnih.govresearchgate.net

| Stress Condition | Effect on Anastrozole | Resulting Product(s) | Reference |

| Base Hydrolysis (e.g., NaOH) | Degradation of the parent drug | This compound, Anastrozole Monoamide | google.comnih.govresearchgate.net |

| Acid Hydrolysis (e.g., HCl) | Generally more stable than in base | Minor degradation compared to base | ajpsonline.com |

| Oxidation | Degradation occurs | Oxidative degradation products | nih.govnih.gov |

| Thermal | Stable | No significant degradation | nih.gov |

| Photolytic | Stable | No significant degradation | nih.gov |

This table summarizes the stability of Anastrozole under various stress conditions, highlighting the conditions that lead to the formation of this compound.

Characterization of Other Related Degradants and Impurities (e.g., Monamide)

The manufacturing process and storage of Anastrozole can lead to the formation of several related substances and degradation products. The presence of these impurities, even in minute quantities, must be monitored and controlled to ensure the quality and purity of the active pharmaceutical ingredient. Among these are substances formed by the hydrolysis of the two nitrile groups of the Anastrozole molecule.

Forced degradation studies, conducted under conditions prescribed by the International Conference on Harmonisation (ICH) guidelines, have been instrumental in identifying these impurities. nih.govresearchgate.net Anastrozole has been found to be susceptible to degradation under basic and oxidative stress conditions. nih.govresearchgate.netingentaconnect.com This degradation is primarily pH-dependent, with the compound being particularly unstable in alkaline conditions, which promotes the hydrolysis of its cyano groups. researchgate.netingentaconnect.com

This hydrolysis can be partial, affecting only one of the two nitrile groups, or complete, affecting both. This leads to the formation of several key degradants:

Anastrozole Monoamide Mononitrile: The product of partial hydrolysis, where one nitrile group is converted to an amide. This compound is also referred to as Anastrozole Impurity C. researchgate.netvenkatasailifesciences.com

This compound: The product of complete amide hydrolysis, where both nitrile groups are converted to amide groups. Its chemical name is 2,2′-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,3-phenylene}bis(2-methylpropanamide). venkatasailifesciences.comsimsonpharma.com

Monoacid: Further hydrolysis of the monoamide under stress conditions can lead to the formation of 2-(3-((1H-1,2,4-triazol-1-yl)methyl)-5-(2-cyanopropan-2-yl)phenyl)-2-methylpropanoicacid. nih.govresearchgate.net

Diacid: Complete hydrolysis of both nitrile groups to carboxylic acids results in 2,2'-(5-((1H-1,2,4-triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoicacid). nih.govresearchgate.netdaicelpharmastandards.com

The identification and characterization of these impurities are primarily achieved using advanced analytical techniques. Stability-indicating liquid chromatography (LC) methods, particularly reverse-phase high-performance liquid chromatography (RP-HPLC), are essential for separating these degradants from the parent Anastrozole compound. ijpsonline.comijpsonline.com Techniques such as tandem mass spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are then used for structural elucidation. nih.govresearchgate.net

Researchers have developed specific isocratic stability-indicating RP-LC methods to separate Anastrozole from its impurities, including the Monoacid and Diacid. nih.gov One such method utilized an Oyster ODS-3 column with a mobile phase of 10 mM ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) (60:40 v/v), monitored at 215 nm. nih.govresearchgate.net This allowed for the successful resolution of the degradation products from the main compound. nih.gov

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is not a targeted process but rather an outcome of degradation or a side reaction during the synthesis of Anastrozole. Therefore, the application of green chemistry principles is focused on the primary synthesis of Anastrozole to minimize the formation of impurities like the diamide. The goal is to enhance reaction efficiency, reduce waste, and create a more environmentally benign process.

Key green chemistry strategies applicable to Anastrozole synthesis include:

Continuous Flow Chemistry: Traditional batch processing for Anastrozole intermediates can be inefficient and lead to by-product formation. core.ac.uk Continuous flow systems offer precise control over reaction parameters such as temperature, pressure, and residence time. This enhanced control improves selectivity for the desired product, thereby minimizing the formation of impurities. core.ac.uk For instance, the bromination of an Anastrozole precursor was optimized in a microreactor to achieve 95% selectivity in just 15 seconds, a significant improvement over batch methods. core.ac.uk This approach not only increases yield and purity but also enhances safety when handling hazardous reagents. core.ac.uk

Alternative Energy Sources: Photochemical reactions, which use light to drive chemical transformations, represent a green alternative to thermally driven processes. A photochemical reactor was used for the bromination of an Anastrozole intermediate, demonstrating the potential for using alternative energy sources in the synthesis pathway. core.ac.uk

Applying these principles to the synthesis of Anastrozole leads to a more sustainable manufacturing process. It directly addresses the formation of hydrolytic impurities such as Anastrozole Monoamide and this compound by promoting reaction conditions that favor the formation of the desired dinitrile product.

Advanced Analytical Characterization and Quantification

Spectroscopic and Spectrometric Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the definitive structural elucidation of organic molecules like Anastrozole Diamide (B1670390). Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map the carbon-hydrogen framework of the molecule.

In the ¹H-NMR spectrum of Anastrozole Diamide, specific signals would confirm the presence of key structural features. For instance, the protons of the triazole ring would appear as distinct singlets in the aromatic region, while the methylene (B1212753) bridge protons connecting the triazole ring to the phenyl group would also produce a characteristic singlet. researchgate.net The gem-dimethyl groups would yield a sharp singlet in the aliphatic region, and the amide (-CONH₂) protons would be visible as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

The ¹³C-NMR spectrum provides further confirmation of the carbon skeleton. daicelpharmastandards.com It would show distinct signals for the quaternary carbons of the gem-dimethyl groups, the carbons of the phenyl and triazole rings, and a characteristic signal for the carbonyl carbon of the amide functional groups in the downfield region. This data is critical to distinguish this compound from the parent drug, Anastrozole, which features nitrile carbons instead of amide carbons.

Suppliers of this compound as a reference standard typically provide comprehensive NMR data to confirm its identity and purity. daicelpharmastandards.comsynthinkchemicals.comglppharmastandards.com

Table 1: Expected NMR Data for this compound

| Technique | Expected Chemical Shifts (ppm) | Structural Assignment |

|---|---|---|

| ¹H-NMR | ~8.0 - 8.5 | Triazole ring protons |

| ¹H-NMR | ~7.3 - 7.5 | Aromatic (phenyl) protons |

| ¹H-NMR | ~5.5 - 6.5 | Amide (-NH₂) protons (broad) |

| ¹H-NMR | ~5.4 | Methylene (-CH₂-) bridge protons |

| ¹H-NMR | ~1.5 | Gem-dimethyl (-C(CH₃)₂) protons |

| ¹³C-NMR | ~170 - 180 | Amide carbonyl (C=O) carbons |

| ¹³C-NMR | ~140 - 155 | Triazole and aromatic carbons |

| ¹³C-NMR | ~50 - 55 | Methylene (-CH₂-) bridge carbon |

| ¹³C-NMR | ~40 - 45 | Quaternary carbons |

| ¹³C-NMR | ~25 - 30 | Gem-dimethyl (-CH₃) carbons |

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental formula of a compound and to gain structural information through fragmentation analysis. synthinkchemicals.com For this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), often coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (like Time-of-Flight, TOF), are invaluable. nih.govnih.gov

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition. For this compound (C₁₇H₂₃N₅O₂), the expected exact mass would be used to confirm its molecular formula. usbio.netanalyticachemie.in

LC-MS/MS analysis is particularly useful for both identification and quantification. nih.gov In this technique, the parent ion corresponding to protonated this compound [M+H]⁺ is selected and subjected to collision-induced dissociation (CID) to produce characteristic fragment ions. nih.gov The fragmentation pattern provides a structural fingerprint, confirming the identity of the molecule. This is crucial in distinguishing it from related substances. For example, the fragmentation would differ significantly from Anastrozole due to the presence of amide groups instead of nitrile groups.

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. glppharmastandards.com The IR spectrum of this compound would display characteristic absorption bands that confirm its structure.

Key expected absorptions include:

N-H Stretching: The amide groups would show characteristic stretches in the region of 3200-3400 cm⁻¹.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=O Stretching: A strong absorption band, characteristic of the amide I band (primarily C=O stretch), would be present around 1650-1690 cm⁻¹. This is a key difference from the Anastrozole spectrum, which would show a nitrile (C≡N) stretch around 2220-2260 cm⁻¹. dea.govresearchgate.net

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region would indicate the presence of the phenyl ring.

This functional group analysis provides clear evidence for the conversion of the nitrile groups in Anastrozole to the diamide functionality in this compound. daicelpharmastandards.comsynthinkchemicals.com

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200 - 3400 | N-H Stretch | Amide (-CONH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Aliphatic |

| 1650 - 1690 | C=O Stretch (Amide I) | Amide (-CONH₂) |

| 1580 - 1620 | N-H Bend (Amide II) | Amide (-CONH₂) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

Elemental analysis is a quantitative technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to verify the empirical formula of a substance, which can then be compared with the molecular formula derived from mass spectrometry. daicelpharmastandards.com

For this compound, with the molecular formula C₁₇H₂₃N₅O₂, the theoretical elemental composition can be calculated. Experimental results from elemental analysis must fall within a narrow margin of these theoretical values to confirm the compound's elemental integrity and purity.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 62.00 |

| Hydrogen | H | 7.04 |

| Nitrogen | N | 21.26 |

| Oxygen | O | 9.71 |

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org By diffracting a beam of X-rays off a single crystal of this compound, one can generate a precise electron density map of the molecule. wikipedia.org

This technique provides unambiguous confirmation of:

Molecular Connectivity: The exact bonding arrangement of all atoms.

Stereochemistry: The spatial arrangement of atoms.

Conformation: The molecule's shape in the solid state.

Intermolecular Interactions: How molecules pack together in the crystal lattice, including hydrogen bonding and other forces.

While specific crystallographic data for this compound is not widely published, this technique remains the gold standard for absolute structural proof of pharmaceutical compounds and their impurities. libretexts.orgnih.gov

Chromatographic Method Development for Detection and Quantification in Complex Matrices

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation, detection, and quantification of this compound, especially when it is present in complex mixtures such as a drug substance or biological samples. ijpsonline.comelsevierpure.com

Developing a robust and reliable HPLC method involves optimizing several parameters to achieve good resolution, sensitivity, and accuracy. derpharmachemica.comresearchgate.net A typical approach for a compound like this compound would be a reversed-phase HPLC (RP-HPLC) method.

Key aspects of method development include:

Column Selection: A C18 column is commonly used for separating moderately polar compounds and would likely provide good retention and separation for this compound. derpharmachemica.comresearchgate.net

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. amazonaws.com The ratio can be adjusted in an isocratic (constant composition) or gradient (changing composition) mode to achieve the desired separation.

Detection: A UV detector is often used, with the detection wavelength set to a maximum absorbance for the compound, such as 215 nm, to ensure high sensitivity. derpharmachemica.comamazonaws.com For higher specificity and sensitivity, especially in complex matrices like plasma, an LC-MS/MS system is preferred. ijpsonline.comnih.gov

Method Validation: Once developed, the method must be validated according to International Conference on Harmonisation (ICH) guidelines. nih.gov This involves demonstrating its specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netamazonaws.com

Such a validated method is crucial for quality control, allowing for the accurate determination of this compound as a process-related impurity in the final Anastrozole active pharmaceutical ingredient. elsevierpure.com

Table 4: Example of a Developed RP-HPLC Method for this compound Analysis

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV Detector |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 10mM Phosphate Buffer (pH 6.0) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 215 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (e.g., 25 °C) |

Compound Reference Table

Development and Validation of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) stand as the cornerstone techniques for the analysis of Anastrozole and its related impurities, including this compound. The development of such methods is critical for ensuring the purity and stability of Anastrozole in both bulk drug substance and finished pharmaceutical products. ijpsonline.comderpharmachemica.com These chromatographic methods offer the necessary resolution and sensitivity to separate and quantify closely related compounds. ijpsonline.com

UPLC, with its use of smaller particle size columns (typically sub-2 µm), offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. This allows for faster analysis times and improved detection of trace-level impurities like this compound. ijpsonline.com Method development often involves a systematic approach to optimize various parameters, including the stationary phase, mobile phase composition, pH, flow rate, and detector wavelength, to achieve the desired separation. derpharmachemica.com

Reversed-Phase HPLC (RP-HPLC) for Impurity Profiling and Separation from Anastrozole

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for the impurity profiling of Anastrozole. frontierjournals.org In this mode of chromatography, a nonpolar stationary phase is used with a polar mobile phase. The separation of Anastrozole from its impurities, such as this compound, is based on their differential partitioning between the stationary and mobile phases.

Several studies have reported the successful development of isocratic and gradient RP-HPLC methods for the analysis of Anastrozole and its related substances. derpharmachemica.comamazonaws.com A typical RP-HPLC method for this purpose would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic modifier like acetonitrile or methanol. derpharmachemica.comamazonaws.com The selection of the appropriate column and mobile phase composition is crucial for achieving adequate resolution between the main component, Anastrozole, and its closely eluting impurities. scielo.br

Table 1: Example of RP-HPLC Method Parameters for Anastrozole Impurity Profiling

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.0) in a 50:50 v/v ratio derpharmachemica.com |

| Flow Rate | 1.0 mL/min derpharmachemica.com |

| Detection | UV at 215 nm derpharmachemica.comamazonaws.com |

| Injection Volume | 20 µL derpharmachemica.com |

| Column Temperature | Ambient derpharmachemica.com |

| This table presents a generalized example of RP-HPLC conditions and may require optimization for specific applications. |

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time. amazonaws.com The development of a SIAM is a regulatory requirement to ensure that the analytical method can accurately measure the active ingredient and its degradation products. amazonaws.com For Anastrozole, this involves subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, to generate potential degradation products, including this compound. nih.gov

The developed HPLC or UPLC method must be able to separate Anastrozole from all the degradation products formed under these stress conditions, demonstrating its specificity and stability-indicating nature. nih.gov The peak purity of the Anastrozole peak is often assessed using a photodiode array (PDA) detector to ensure that it is not co-eluting with any impurities. ajphr.com

Optimization of Chromatographic Resolution and Selectivity

Achieving adequate chromatographic resolution and selectivity is paramount for the accurate quantification of impurities. Resolution refers to the degree of separation between two adjacent peaks, while selectivity describes the ability of the chromatographic system to differentiate between the analyte of interest and other components in the sample matrix.

Several factors can be manipulated to optimize resolution and selectivity in an RP-HPLC method for Anastrozole and this compound:

Mobile Phase Composition: Varying the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer can significantly impact the retention times and selectivity. derpharmachemica.com

pH of the Mobile Phase: Adjusting the pH of the aqueous buffer can alter the ionization state of the analytes, thereby influencing their retention behavior and the selectivity of the separation. derpharmachemica.com

Stationary Phase: The choice of the stationary phase (e.g., C18, C8) and its properties (e.g., particle size, pore size, end-capping) plays a crucial role in achieving the desired separation. derpharmachemica.com

Column Temperature: Controlling the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which in turn can influence resolution. amazonaws.com

Flow Rate: Optimizing the flow rate can improve column efficiency and, consequently, resolution. derpharmachemica.com

Validation Parameters: Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), Precision, and Accuracy

Once an analytical method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose. derpharmachemica.comijprajournal.com The key validation parameters include:

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. For impurity quantification, linearity is typically established from the limit of quantification (LOQ) to 120% or 150% of the specification limit. derpharmachemica.com

Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. derpharmachemica.com

Limit of Quantification (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. derpharmachemica.com

Precision: This expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. derpharmachemica.com

Accuracy: This is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity is spiked into a sample matrix and the percentage of recovery is calculated. derpharmachemica.com

Table 2: Typical Validation Parameters for an Anastrozole Impurity Method

| Validation Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 amazonaws.com |

| LOD | Signal-to-Noise Ratio of 3:1 derpharmachemica.com |

| LOQ | Signal-to-Noise Ratio of 10:1 derpharmachemica.com |

| Precision (RSD%) | ≤ 15% for impurities synthinkchemicals.com |

| Accuracy (Recovery %) | 80-120% of the theoretical value ijprajournal.com |

| These are general acceptance criteria and may vary depending on the specific regulatory requirements and the nature of the impurity. |

Application in Pharmaceutical Quality Control and Compliance

The validated analytical methods for this compound are integral to the quality control (QC) of Anastrozole raw materials and finished drug products. These methods are used to ensure that the levels of this impurity are within the specified limits, thereby guaranteeing the safety and quality of the medication. synzeal.com

Impurity Testing and Specification Setting for Anastrozole Raw Materials and Drug Products

Specifications are a set of criteria to which a drug substance or drug product must conform to be considered acceptable for its intended use. These include tests, analytical procedures, and acceptance criteria for various quality attributes, including impurities. The acceptance criteria for impurities are established based on toxicological data, batch analysis data from the manufacturing process, and stability studies. daicelpharmastandards.com Regulatory bodies like the ICH provide guidelines for setting impurity thresholds. For unidentified impurities, there are reporting, identification, and qualification thresholds based on the maximum daily dose of the drug. For identified impurities like this compound, specific limits are often set in the product specifications. The control of impurities is essential throughout the product lifecycle, from development to commercial manufacturing. synzeal.com

Traceability and Reference Standard Management

In pharmaceutical quality control, the reliability of analytical measurements is paramount and is fundamentally dependent on the quality of the reference standards used. cambrex.comaquigenbio.com A reference standard is a highly purified and well-characterized material that serves as a benchmark for confirming the identity, purity, and strength of a drug substance. aquigenbio.com The management of these standards, from their initial qualification to their ongoing use, is a critical process governed by stringent regulatory guidelines. cambrex.com

Establishing Traceability

Traceability is the cornerstone of a robust reference standard management program. It ensures that the measurements made are accurate and can be linked back to a certified source. synthinkchemicals.comsynthinkchemicals.com For a non-compendial impurity standard like this compound, this process begins with the synthesis or isolation of the compound. eurofins.comeag.com

The traceability chain for an in-house primary reference standard of this compound would typically follow these steps:

Synthesis and Purification: The impurity is synthesized, often through a unique chemical pathway designed to produce the specific molecule. eag.com This is followed by rigorous purification steps, such as large-scale chromatography or multiple recrystallizations, to achieve the highest possible purity, ideally 99.5% or greater for a primary standard. eurofins.comeag.com

Comprehensive Characterization: The purified material undergoes extensive analytical testing to confirm its chemical structure and assess its purity. synthinkchemicals.com This involves a suite of orthogonal (different and independent) analytical techniques to provide a comprehensive profile of the compound. lgcstandards.com

Certification: Based on the characterization data, a Certificate of Analysis (CoA) is generated. daicelpharmastandards.comeurofins.com This document details the identity, purity, and other critical properties of the standard and serves as its official record.

Link to Secondary Standards: Primary reference standards are used to qualify secondary or working standards. These secondary standards are then used in routine laboratory testing, which conserves the more valuable primary standard. The purity of the secondary standard is established by direct comparison to the primary standard. eurofins.com

Table 1: Illustrative Traceability Chain for this compound Reference Standard

| Level | Standard Type | Origin/Traceability | Purpose |

| Level 1 | Primary Reference Standard (In-house) | Synthesized and purified in-house; extensive characterization (NMR, MS, HPLC, etc.). eurofins.com | To establish the definitive purity and identity of this compound. Used to qualify secondary standards. |

| Level 2 | Secondary (Working) Reference Standard | Purity and identity established by direct comparison against the Primary Reference Standard. eurofins.com | Routine use in quality control labs for batch release testing and stability studies. |

| Level 3 | Laboratory Samples (e.g., Anastrozole API) | Production batches. | Quantification of this compound impurity levels by comparison to the secondary standard. |

Reference Standard Management Program

A successful reference standard management program ensures that qualified standards are consistently available and their integrity is maintained throughout their lifecycle. mriglobal.org Key components of such a program include:

Characterization and Qualification: A primary reference standard for this compound requires thorough characterization to confirm its identity and purity. element.com The level of characterization depends on the intended use. mriglobal.org For quantitative purposes, such as measuring the level of this impurity in Anastrozole API, a full characterization is necessary.

Table 2: Hypothetical Qualification Data for a Primary Reference Standard of this compound

| Analytical Technique | Purpose | Illustrative Result |

| ¹H and ¹³C NMR | Structural Confirmation | Spectrum consistent with the proposed chemical structure of this compound. element.com |

| Mass Spectrometry (MS) | Molecular Weight Verification | Observed molecular ion matches the theoretical mass of C₁₇H₂₃N₅O₂ (329.40 g/mol ). element.comsimsonpharma.com |

| HPLC-UV (Purity) | Purity Assessment & Quantification of Impurities | Purity by area normalization: >99.8%. No single impurity >0.1%. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Functional Group Identification | Spectrum shows characteristic peaks for amide and triazole functional groups. element.com |

| Differential Scanning Calorimetry (DSC) | Thermal Properties & Purity Check | Sharp melting endotherm, indicating high purity. element.com |

| Loss on Drying / Thermogravimetric Analysis (TGA) | Volatile Content (e.g., water, residual solvents) | <0.2% weight loss. |

Storage and Handling: Proper storage conditions are critical to prevent degradation of the reference standard. For this compound, storage at -20°C is often recommended. usbio.net The standard must be handled in a way that prevents contamination or degradation.

Inventory Management: A system, often a Laboratory Information Management System (LIMS), is used to track the inventory, usage, and distribution of reference standards. cambrex.com This ensures that standards are available when needed and prevents the use of expired materials.

Periodic Re-evaluation: Reference standards are not qualified indefinitely. They must be re-tested at regular intervals to ensure they remain stable and suitable for use. mriglobal.org A re-test date is assigned based on available stability data. Failure to re-qualify a standard before its re-test date can lead to significant delays in product manufacturing and release. mriglobal.org

By implementing a meticulous traceability and management program for reference standards like this compound, pharmaceutical manufacturers can ensure the accuracy of their analytical data, comply with regulatory requirements, and ultimately safeguard patient health. cambrex.comaquigenbio.com

Theoretical and Computational Investigations of Anastrozole Diamide

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful lens through which to examine the intrinsic properties of a molecule from first principles. These methods are routinely used to gain detailed insights into the structure, spectroscopy, and reactivity of pharmaceutical compounds.

Geometry Optimization and Conformational Analysis (e.g., Density Functional Theory (DFT) methods)

A foundational step in the computational analysis of Anastrozole Diamide (B1670390) would involve the optimization of its three-dimensional geometry. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), researchers can determine the most stable arrangement of its atoms in space. This process minimizes the molecule's energy to find its equilibrium structure.

The conformational landscape of Anastrozole Diamide would also be explored. Due to the presence of rotatable bonds, particularly around the benzyl-triazole and the amide groups, the molecule can exist in various conformations. A systematic conformational search would identify different low-energy conformers. The relative energies of these conformers would be calculated to determine their population distribution at a given temperature, providing insight into the molecule's flexibility and the shapes it is most likely to adopt.

Table 1: Illustrative Data from Geometry Optimization of this compound

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Final Optimized Energy | The lowest electronic energy of the most stable conformer. | Value in Hartrees |

| Key Bond Lengths | e.g., C-N bond in the triazole ring, C=O in the amide group. | Values in Angstroms (Å) |

| Key Bond Angles | e.g., Angle of the benzyl (B1604629) group relative to the phenyl ring. | Values in Degrees (°) |

Prediction of Spectroscopic Data (e.g., theoretical NMR, IR spectra)

Once the optimized geometry is obtained, quantum chemical calculations can be used to predict various spectroscopic data. These theoretical spectra are invaluable for interpreting experimental results and confirming the molecular structure.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. The frequencies and intensities of the vibrational modes (e.g., C=O stretch of the amide, C-N stretches of the triazole ring, C-H vibrations) can be predicted and compared with experimental Fourier-transform infrared (FTIR) spectra for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical chemical shifts provide a basis for assigning the signals in experimental NMR spectra, which is crucial for the structural elucidation of this compound.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Feature | Hypothetical Value/Range |

|---|---|---|

| Theoretical IR | Amide C=O stretch | ~1680-1700 cm⁻¹ |

| Triazole C-N stretch | ~1250-1350 cm⁻¹ | |

| Theoretical ¹H NMR | Protons on the phenyl ring | Chemical shifts (ppm) |

| Protons of the methyl groups | Chemical shifts (ppm) | |

| Theoretical ¹³C NMR | Carbonyl carbon of the amide | Chemical shifts (ppm) |

Analysis of Electronic Structure and Reactivity Parameters (e.g., frontier molecular orbitals, Fukui indices, electrophilicity)

DFT calculations provide a wealth of information about the electronic structure of this compound, which is key to understanding its reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how this compound might interact with other molecules.

Fukui Functions: These functions would be used to identify the specific atoms within this compound that are most susceptible to nucleophilic, electrophilic, or radical attack, offering a site-specific view of reactivity.

Molecular Modeling and Simulation Studies

Beyond the quantum mechanical description of an isolated molecule, molecular modeling and simulation techniques can predict its physicochemical properties and behavior in different environments.

Prediction of Physicochemical Properties (e.g., pKa, LogP, aqueous solubility) relevant to analytical behavior

Computational tools can provide reliable estimates of key physicochemical properties that are important for the development of analytical methods and for understanding the compound's fate.

pKa: The acidity or basicity of a compound is a critical parameter. For this compound, the pKa of the triazole ring would be of particular interest. Various computational models, often combining quantum mechanical calculations with continuum solvation models, can predict pKa values.

LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity. This can be predicted using fragment-based or property-based computational methods. The LogP value is important for predicting chromatographic retention times and understanding potential membrane permeability.

Aqueous Solubility: Predicting how well a compound dissolves in water is crucial. Quantitative Structure-Property Relationship (QSPR) models and other computational approaches can estimate aqueous solubility, which is a key parameter for formulation and analytical method development.

Table 3: Predicted Physicochemical Properties of this compound

| Property | Description | Predicted Value | Relevance |

|---|---|---|---|

| pKa | Ionization constant of the triazole moiety. | Numerical value | Influences solubility and chromatographic behavior at different pH values. |

| LogP | Measure of lipophilicity. | Numerical value | Affects retention in reverse-phase chromatography and extraction efficiency. |

| Aqueous Solubility | The maximum concentration that can dissolve in water. | Value in mg/L or mol/L | Important for dissolution studies and analytical sample preparation. |

Understanding Molecular Interactions relevant to chromatography or degradation

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound over time and its interactions with its environment at an atomistic level.

Chromatographic Interactions: MD simulations could model the interaction of this compound with a stationary phase (e.g., a C18 surface in reverse-phase HPLC). By simulating the compound in a solvent box with the stationary phase, one could analyze the non-covalent interactions (e.g., hydrophobic interactions, hydrogen bonding) that govern its retention behavior. This can aid in the rational design and optimization of chromatographic methods.

Degradation Pathways: Computational methods can be used to explore potential degradation pathways. For instance, the susceptibility of the amide bonds to hydrolysis could be investigated by simulating the molecule in an aqueous environment under different pH conditions and calculating the activation energies for potential reaction pathways. This would provide insights into the stability of this compound and help in identifying potential degradation products.

Cheminformatics and Quantitative Structure-Property Relationships (QSPR)

Cheminformatics and QSPR are powerful computational tools used in medicinal chemistry to predict the properties and activities of molecules. These approaches use the chemical structure of a compound to develop models that can estimate various physicochemical and biological properties, which can help in guiding drug discovery and development efforts.

Development of Models to Predict Analytical Behaviors of this compound and Related Analogs

The development of QSPR models for this compound and its analogs focuses on establishing a mathematical relationship between the molecular structure and its analytical behaviors, such as chromatographic retention time or electrophoretic mobility. These models are crucial for developing analytical methods for quality control and pharmacokinetic studies.

A common approach involves calculating a set of molecular descriptors that encode different aspects of the molecule's structure. These descriptors can be categorized as constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), or quantum-chemical (e.g., orbital energies, partial charges). Once calculated, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a predictive model.

For a series of related compounds including this compound, a hypothetical QSPR model could be developed by correlating their structures with an observed analytical property. The general form of such a model can be expressed as:

Property = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

Detailed research findings in this area for similar compounds often involve identifying the most influential descriptors. For instance, properties like lipophilicity (logP) and electronic parameters are frequently found to be significant predictors of analytical behavior in related nitrogen-containing heterocyclic compounds.

Table 1: Hypothetical Molecular Descriptors for QSPR Modeling of this compound and Analogs

| Descriptor | Type | Potential Influence on Analytical Behavior |

| Molecular Weight (MW) | Constitutional | Affects diffusion and size-based separation |

| LogP | Physicochemical | Correlates with retention in reverse-phase chromatography |

| Polar Surface Area (PSA) | Topological | Influences interaction with polar stationary phases |

| Dipole Moment | Quantum-Chemical | Affects interactions in electrophoretic separations |

| Number of H-bond donors/acceptors | Constitutional | Impacts retention in normal-phase chromatography |

Structural Similarity Analysis with Anastrozole and Other Aromatase Inhibitor Scaffolds

Structural similarity analysis is a key component of cheminformatics, used to compare a molecule of interest with known compounds. This can provide insights into its potential biological activity, as molecules with similar structures often have similar properties (the Structure-Activity Relationship principle).

This compound's structure would be compared to that of Anastrozole and other aromatase inhibitors to assess its potential as an aromatase inhibitor. This is typically done by calculating a similarity index based on molecular fingerprints, which are bit strings that encode the presence or absence of various structural features.

Anastrozole is a non-steroidal aromatase inhibitor characterized by a triazole ring attached to a substituted benzene (B151609) ring. Other non-steroidal aromatase inhibitors, like letrozole, also feature a triazole ring. Steroidal inhibitors, such as exemestane, have a fundamentally different and more rigid steroidal scaffold.

A structural comparison would likely reveal that this compound shares the core scaffold of Anastrozole but with modifications to the side chains. The presence of the diamide group would significantly alter its electronic and steric properties compared to the nitrile groups in Anastrozole.

Table 2: Structural Comparison of Aromatase Inhibitors

| Compound | Core Scaffold | Key Functional Groups | Flexibility |

| Anastrozole | Substituted Benzene with Triazole | Triazole, Nitrile | High |

| Letrozole | Substituted Benzene with Triazole | Triazole, Nitrile | High |

| Exemestane | Androstenedione | Steroid nucleus, Exocyclic methylene (B1212753) | Low |

| This compound | Substituted Benzene with Triazole | Triazole, Diamide | Moderate |

This analysis helps in understanding how the structural modifications in this compound might influence its interaction with the aromatase enzyme compared to established inhibitors.

Derivatization and Analog Development Based on the Anastrozole Diamide Scaffold Chemical Research Focus

Rational Design of Novel Diamide (B1670390) Analogs

The rational design of new chemical entities based on a known scaffold is a fundamental activity in chemical research. In the context of Anastrozole Diamide, which is chemically known as 2,2'-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,3-phenylene}bis(2-methylpropanamide), analog design can be pursued to enhance properties relevant for chemical synthesis or analytical applications. synzeal.com

The synthesis of Anastrozole can inadvertently lead to the formation of related substances through the hydrolysis of the nitrile groups. google.com This process provides a direct route to structural analogs of this compound. Research into the synthesis of Anastrozole has identified both the mono-amide, 2-[3-(cyano-dimethyl-methyl)-5- synzeal.comvjs.ac.vntriazol-1-ylmethyl-phenyl]-isobutyramide, and the full diamide as hydrolysis products. google.com

These compounds represent key structural modifications of the dinitrile parent compound, Anastrozole. From a rational design perspective, controlling this hydrolysis reaction—or designing a synthesis that favors it—is a direct pathway to producing these amide analogs. For instance, modifying reaction conditions such as pH, temperature, or reaction time during the final steps of an Anastrozole synthesis could be explored to maximize the yield of the diamide derivative.

For analytical purposes, the presence of the two amide groups in this compound significantly alters its polarity compared to the dinitrile Anastrozole. This inherent difference provides analytical distinctiveness. The amide functionalities introduce hydrogen bond donors and acceptors, which leads to different retention behaviors in chromatographic systems, particularly in techniques like High-Performance Liquid Chromatography (HPLC). ijpsonline.com This allows for clear separation and quantification of the diamide from the parent dinitrile compound. Further modifications, such as altering the alkyl groups on the propanamide moiety, could be explored to fine-tune these analytical properties, for example, by influencing solubility or interaction with specific chromatographic stationary phases.

| Compound | Key Functional Groups | Modification from Anastrozole | Significance |

| Anastrozole | Two Nitrile (-C≡N) groups | - | Parent compound |

| Anastrozole Mono-amide | One Nitrile, One Amide (-CONH₂) | Hydrolysis of one nitrile group | Intermediate polarity, distinct analytical signature google.com |

| This compound | Two Amide (-CONH₂) groups | Hydrolysis of both nitrile groups | Increased polarity, strong hydrogen bonding potential google.com |

Isotopic labeling is a powerful technique used to trace the path of a molecule through a chemical reaction or a biological system. wikipedia.org By replacing specific atoms with their heavier, non-radioactive isotopes (like replacing hydrogen with deuterium), researchers can use techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) to monitor the fate of the labeled compound. wikipedia.org

While the synthesis of deuterated Anastrozole (Anastrozole-D12) is documented for use as an internal standard in analytical methods synzeal.comsimsonpharma.com, specific literature detailing the synthesis of this compound-d12 is less prevalent. However, the synthetic route would logically follow the general principles of isotopic labeling. A potential synthetic strategy could involve:

Synthesis of a deuterated precursor: The synthesis would likely start with a deuterated version of a key intermediate used in the synthesis of Anastrozole, for example, a deuterated mesitylene (B46885) derivative. core.ac.uk

Formation of the dinitrile: The deuterated intermediate would then be carried through the synthetic steps to produce deuterated Anastrozole (dinitrile).

Controlled Hydrolysis: The final step would involve the controlled hydrolysis of the deuterated dinitrile to the deuterated diamide.

An isotopically labeled analog like this compound-d12 would be invaluable as an internal standard for quantitative mass spectrometry-based analysis of this compound. Its chemical behavior is nearly identical to the unlabeled compound, but its increased mass allows it to be distinguished in a mass spectrometer, ensuring accurate quantification.

| Isotopic Analog | Formula | Molecular Weight ( g/mol ) | Primary Application |

| Anastrozole-D12 | C₁₇H₇D₁₂N₅ | 305.4 | Internal standard for Anastrozole analysis simsonpharma.com |

| This compound | C₁₇H₂₃N₅O₂ | 329.4 | Chemical reference, impurity standard usbio.net |

| This compound-d12 | C₁₇H₁₁D₁₂N₅O₂ | ~341.5 | Potential internal standard for this compound analysis |

Comparative Structural Chemistry: Diamide vs. Nitrile Functionality

The replacement of two nitrile functional groups in Anastrozole with two primary amide groups in this compound results in significant changes to the molecule's electronic structure, conformation, and potential for intermolecular interactions.

Furthermore, the electronic properties of the two groups are distinct. The nitrile group is a potent electron-withdrawing group and acts as a hydrogen bond acceptor. The amide group is also polar but, crucially, possesses both hydrogen bond donor capabilities (from the N-H bonds) and acceptor capabilities (from the carbonyl oxygen and the nitrogen lone pair). These differences in stereoelectronics can dictate the preferred molecular conformation. nih.gov The ability of the amide N-H bonds to form intramolecular hydrogen bonds with the triazole nitrogen atoms, for example, could lead to a more constrained conformation for the diamide compared to the dinitrile, influencing its chemical reactivity and interaction with other molecules.

In non-biological chemical systems, such as during chromatographic separation, the diamide functionality offers a rich set of potential interactions. In Hydrophilic Interaction Chromatography (HILIC), which is used for separating polar compounds, the stationary phase is polar (e.g., bare silica (B1680970), or bonded with diol, cyano, or amide groups). nih.govnih.gov

This compound, with its two polar amide groups, would interact strongly with such stationary phases through several mechanisms:

Hydrogen Bonding: The N-H and C=O groups can form strong hydrogen bonds with silanol (B1196071) groups on a silica surface or with amide groups on an amide-bonded phase.

Dipole-Dipole Interactions: The significant dipole moment of the amide bond contributes to strong electrostatic interactions with polar stationary phases.

These interactions would be markedly different from those of Anastrozole. While the nitrile groups of Anastrozole are polar, they can only act as hydrogen bond acceptors, and their interaction potential is weaker than that of the multifaceted amide group. This difference in interaction motifs is the basis for achieving chromatographic separation between the two compounds. ijpsonline.com For instance, on a HILIC column, this compound would be retained much more strongly than Anastrozole due to its superior ability to interact with the hydrated stationary phase. nih.gov

Conceptual Exploration of Diamide Motifs in Prodrug Design (General Principles, not specific to this compound's therapeutic use)

Prodrug design is a strategy used to overcome undesirable properties of a parent drug molecule by chemically modifying it into an inactive form that, after administration, is converted back to the active drug. slideshare.netslideshare.net The amide bond is one of the functional groups used to create carrier-linked prodrugs, where the active drug is covalently attached to an inert carrier molecule or "promoieties".

The general principles for using amide or diamide motifs in this context include:

Modulating Physicochemical Properties: Amide functionalities can be introduced to alter a molecule's solubility and lipophilicity. For example, attaching a polar group via an amide linkage can increase aqueous solubility, while attaching a lipidic group can enhance permeability across biological membranes. nih.govjiwaji.edu

Controlling Release: Amide bonds are generally more stable to chemical and enzymatic hydrolysis than ester bonds. This relative stability can be exploited in prodrug design to control the rate and location of drug release. While susceptible to cleavage by enzymes like amidases, their hydrolysis is often slower, which can be useful for designing longer-acting formulations.

Improving Stability: A chemically labile functional group on a parent drug can be temporarily masked as an amide to improve the drug's chemical stability for storage or administration. jiwaji.edu

In this conceptual framework, a diamide structure could be seen as a scaffold to which two promoieties could be attached, or as a promoiety itself designed to be cleaved to release an active molecule. The key is the covalent linkage, which renders the molecule inactive until the amide bonds are cleaved. slideshare.net

Theoretical Frameworks for Diamide Hydrolysis as a Release Mechanism for Active Species

The conversion of a diamide prodrug, such as a derivative of the Anastrozole scaffold, into an active pharmacological species is fundamentally governed by the chemical process of amide hydrolysis. While specific theoretical studies on this compound are not prevalent in publicly accessible literature, the underlying principles can be understood from quantum chemical and statistical mechanical studies of simpler amide molecules, such as formamide. researchgate.net These studies provide a robust theoretical framework for understanding the hydrolysis mechanism, which can occur under neutral, acidic, or basic conditions.

The hydrolysis of an amide bond is a nucleophilic acyl substitution reaction. In a physiological environment, this reaction can proceed uncatalyzed (neutral hydrolysis) or be catalyzed by acids or bases. The base-catalyzed mechanism, for instance, typically involves a multi-step process that can be modeled computationally: researchgate.net

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the amide group. This leads to the formation of a tetrahedral intermediate, a species in which the carbonyl carbon is sp³-hybridized. researchgate.net

Conformational Isomerization: The tetrahedral intermediate may undergo conformational changes to position the leaving group for departure. researchgate.net

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the amine as a leaving group. In base-catalyzed hydrolysis, this step typically results in the formation of a carboxylate and an amine.

Aqueous solvation plays a critical role in this process. Computational models, such as those combining high-level ab initio calculations with classical Monte Carlo simulations, demonstrate that solvent molecules (water) significantly influence the reaction's energy profile. researchgate.net Water molecules can stabilize the charged transition states and intermediates through hydrogen bonding, thereby lowering the activation energy required for the reaction to proceed. researchgate.net For instance, while the formation of the tetrahedral intermediate might be energetically demanding in the gas phase, the free energy of solvation in an aqueous environment can substantially facilitate this step. researchgate.net The solvent effect is a direct reflection of the changes in the solute's charge distribution as it progresses along the reaction coordinate. researchgate.net

This theoretical framework allows researchers to predict the lability of a diamide linkage. By modifying the electronic and steric properties of the groups surrounding the amide bonds on a scaffold like this compound, the rate of hydrolysis can be modulated. Electron-withdrawing groups, for example, can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating hydrolysis. Conversely, sterically bulky groups near the reaction center can hinder the approach of a nucleophile, slowing the rate of conversion. These principles are foundational for designing prodrugs that release their active component at a desired rate in a specific physiological environment. exo-ricerca.it

Enzyme-Catalyzed or Chemical Conversion of Diamides in Model Systems (in vitro/theoretical)

The bioconversion of diamide-based compounds into active drugs is a cornerstone of prodrug strategy, designed to improve the pharmacokinetic properties of a parent molecule. researchgate.net This conversion can be a purely chemical process, as described above, or it can be significantly accelerated by enzymatic catalysis in vivo. exo-ricerca.it Amide prodrugs are generally designed to be cleaved by amidases or peptidases, which are present in various tissues and biological fluids, such as the liver, plasma, and gastrointestinal tract. exo-ricerca.itnih.gov

In vitro model systems are essential for studying the rate and mechanism of this conversion. Common systems include:

Tissue Homogenates: Preparations of liver, kidney, or intestinal tissues provide a complex mixture of metabolic enzymes to simulate physiological conversion. nih.gov

Subcellular Fractions: Microsomes and cytosol fractions allow researchers to pinpoint the involvement of specific enzyme families (e.g., cytochrome P450s or carboxylesterases). nih.gov

Purified Enzymes: Using isolated enzymes helps to identify the specific hydrolases responsible for the prodrug's activation.

Cell Cultures: Cell lines, such as Caco-2 cells, are used to model absorption and metabolism in the intestinal epithelium. nih.gov

Studies on various amide-linked prodrugs demonstrate the utility of these models. For example, the enzymatic stability and conversion rates of bile acid conjugates with other drugs have been assessed in Caco-2 and rat liver homogenates. nih.gov In these experiments, the time-dependent degradation of the prodrug and the corresponding release of the parent drug are monitored, often using techniques like High-Performance Liquid Chromatography (HPLC). Such studies reveal that the rate of hydrolysis can be highly dependent on the structure of the prodrug and the specific enzymatic environment. nih.gov For instance, a study on different LAT1-targeting amide prodrugs found that aromatic amino acid prodrugs released their parent drug effectively both in vitro and in vivo, with aminopeptidase (B13392206) B being identified as a key enzyme in the bioconversion. rsc.org

The data gathered from these in vitro experiments are crucial for establishing a structure-activity relationship (SAR) for prodrug activation. nih.gov This allows for the rational design of new analogs with tailored release profiles. The stability of the diamide linkage can be fine-tuned to resist premature hydrolysis in the bloodstream while allowing for efficient cleavage at the target site.

The following table illustrates hypothetical comparative stability data for a generic diamide prodrug in different in vitro model systems, reflecting the type of results obtained in such research.

| Model System | Prodrug Concentration (µM) | Incubation Time (hr) | % Conversion to Active Drug |

| Simulated Gastric Fluid (pH 1.2) | 10 | 2 | < 1% |

| Simulated Intestinal Fluid (pH 6.8) | 10 | 4 | 5% |

| Human Plasma | 10 | 4 | 15% |

| Rat Liver Homogenate | 10 | 4 | 45% |

| Human Liver Microsomes | 10 | 4 | 60% |

This table is illustrative and does not represent actual data for this compound, but rather the typical output of in vitro prodrug conversion studies.

These theoretical and in vitro approaches are indispensable for the preclinical development of prodrugs based on scaffolds like this compound. They provide the necessary insights into the mechanism and rate of active drug release, which are critical for achieving the desired therapeutic effect.

Future Directions in Anastrozole Diamide Research

Development of Advanced and Hyphenated Analytical Techniques for Comprehensive Impurity Profiling

The accurate detection and quantification of Anastrozole Diamide (B1670390) are paramount for the quality control of Anastrozole. Current methods often rely on High-Performance Liquid Chromatography (HPLC) with UV detection. While effective for routine analysis, future research will likely focus on the development of more sophisticated and sensitive analytical techniques.

Advanced chromatographic methods, such as Ultra-Performance Liquid Chromatography (UPLC), offer significant advantages in terms of resolution, speed, and solvent consumption, enabling more efficient separation of Anastrozole Diamide from other related substances. researchgate.net The coupling of these advanced separation techniques with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) will provide a powerful tool for unambiguous identification and structural elucidation of trace-level impurities. lgcstandards.comnih.gov Hyphenated techniques like LC-MS/MS are already employed for the analysis of Anastrozole and its degradation products and will be further refined for comprehensive impurity profiling. synthinkchemicals.com

Future research could also explore the application of novel separation media and column technologies to enhance the selectivity for this compound and other structurally similar impurities. The development of validated, stability-indicating analytical methods using these advanced techniques will be crucial for monitoring the purity of Anastrozole during its shelf life. researchgate.net

Table 1: Comparison of Current and Future Analytical Techniques for this compound Profiling

| Feature | Current Techniques (e.g., HPLC-UV) | Future Advanced Techniques (e.g., UPLC-HRMS) |

| Sensitivity | Moderate | High to Very High |

| Specificity | Good | Excellent (with mass fragmentation data) |

| Analysis Time | Longer | Shorter |

| Data Richness | Limited to retention time and UV absorbance | Provides accurate mass and structural information |

| Application | Routine quality control | Comprehensive impurity profiling, structural elucidation |

Deeper Mechanistic Understanding of Impurity Formation Pathways via Reaction Kinetics and Degradation Product Profiling

A thorough understanding of how this compound is formed is essential for developing effective control strategies during the synthesis and storage of Anastrozole. Future research should move beyond simple identification and delve into the mechanistic pathways of its formation. This will involve conducting detailed forced degradation studies under a variety of stress conditions, including acidic, basic, oxidative, photolytic, and thermal stress, to mimic potential manufacturing and storage scenarios. researchgate.netresearchgate.net

By employing techniques such as LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy, the degradation products can be meticulously characterized. synthinkchemicals.com Kinetic studies of the degradation processes will provide valuable data on the rates of formation of this compound under different conditions. This information will be instrumental in identifying critical process parameters that influence its formation and in developing strategies to minimize its presence in the final drug product.

Furthermore, a comprehensive degradation product profile will help to create a complete picture of the stability of Anastrozole and identify other potential impurities that may not yet be known. This deeper mechanistic understanding is a cornerstone of the Quality by Design (QbD) approach in pharmaceutical development.

Exploration of this compound as a Synthetic Intermediate or Chemical Probe in Non-Biological Contexts

While primarily viewed as an undesirable impurity, the chemical structure of this compound, an aromatic diamide, may hold potential for applications beyond the pharmaceutical context. Future research could explore the utility of this compound as a synthetic intermediate or a chemical probe in various non-biological fields.

Aromatic diamides are known to be versatile building blocks in organic synthesis and materials science. The unique substitution pattern of this compound could be leveraged for the synthesis of novel macrocycles, polymers, or other complex organic molecules with interesting properties. For instance, the diamide functionalities could serve as hydrogen bond donors and acceptors, potentially leading to materials with specific self-assembly characteristics.

Furthermore, the structural similarity of this compound to the parent drug, but with different functional groups, makes it a candidate for use as a chemical probe. nih.gov In a non-biological context, it could be used to study interactions in synthetic receptor systems or as a scaffold for the development of new ligands for specific targets in materials science or catalysis. This exploratory research would represent a significant shift in the perception of pharmaceutical impurities, from unwanted byproducts to potentially valuable chemical entities.

Establishment of Standardized Reference Materials and Collaborative Research Programs

The availability of high-purity, well-characterized reference materials is fundamental for the accurate quantification of impurities in pharmaceuticals. nih.gov While this compound is commercially available as a reference standard from several suppliers, the establishment of globally recognized and standardized reference materials is a crucial future step. This would involve certification by national metrology institutes or pharmacopeias to ensure traceability and consistency across different laboratories and regulatory agencies.

Collaborative research programs involving academia, the pharmaceutical industry, and regulatory bodies will be essential to advance the understanding of this compound. Such collaborations can facilitate the sharing of analytical data, the development of standardized analytical methods, and the investigation of the compound's properties. These programs can also play a vital role in establishing a comprehensive database of Anastrozole impurities and their characteristics, which would be an invaluable resource for the pharmaceutical community. The development of certified reference materials (CRMs) is a key activity in improving and maintaining a worldwide coherent system of measurements.

Q & A

Basic: How should a Phase III clinical trial for Anastrozole in hormone receptor-positive breast cancer be designed to ensure methodological rigor?

Answer:

A robust Phase III trial requires:

- Randomization and blinding : Use a double-blind design to minimize bias, as seen in the exemestane vs. anastrozole trial where patients and investigators were blinded .

- Primary endpoints : Define time-to-progression (TTP) or overall survival (OS) as primary endpoints, validated by independent review committees (e.g., ERIRC) to reduce investigator bias .

- Inclusion criteria : Restrict enrollment to postmenopausal women with confirmed ER+/PR+ status, as hormone receptor positivity is critical for evaluating aromatase inhibitor efficacy .

Basic: What preclinical methodologies are recommended to determine the optimal dosage of Anastrozole for in vivo studies?

Answer:

- Dose-response assays : Conduct xenograft models using estrogen-sensitive breast cancer cell lines (e.g., MCF-7) with escalating Anastrozole doses to identify the minimal effective dose suppressing estrogen synthesis .